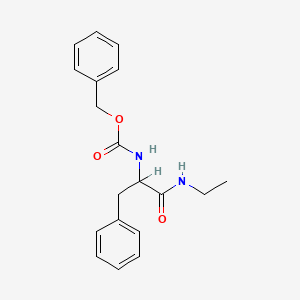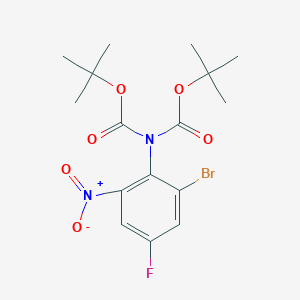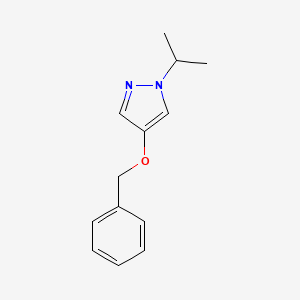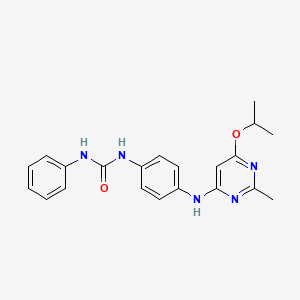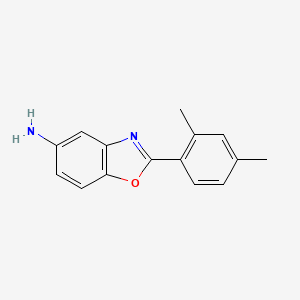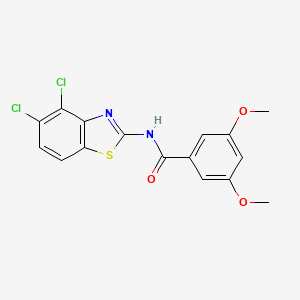
6-Amino-8-fluoro-3,4-dihydroquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-8-fluoro-3,4-dihydroquinolin-2(1H)-one, commonly referred to as 6AFDHQ, is a heterocyclic compound with a wide range of applications in the fields of chemistry and biology. It is a versatile compound that can be used in a variety of ways, including as a starting material for the synthesis of other compounds, as a reagent for organic reactions, and as a biological probe for research and development.
Applications De Recherche Scientifique
Synthesis and Transformations
6-Amino-8-fluoro-3,4-dihydroquinolin-2(1H)-one serves as a versatile starting compound for the synthesis of various organic molecules. It can be transformed through fluorine–amine exchange to create 8-amino-3,4-dihydroisoquinolines, which are pivotal in synthesizing 1-substituted 8-amino-tetrahydroisoquinolines. These transformations are essential for generating potential central nervous system drug candidates, showcasing the compound's utility in medicinal chemistry research (Hargitai et al., 2018).
Antibacterial Activities
This compound and its derivatives have shown promising results in antibacterial research. For example, novel 8-nitrofluoroquinolone derivatives synthesized from this compound analogs displayed significant antibacterial activity against various gram-positive and gram-negative strains. This highlights the potential of these compounds in developing new antibiotics to combat resistant bacterial infections (Al-Hiari et al., 2007).
Antimicrobial Agents
Derivatives of this compound have been explored for their antimicrobial properties. A study involving the synthesis of 2′-amino-2-fluoro-5′-oxo-1′-(4-phenylthiazole-2-yl)-1′,4′,5′,6′,7′,8′-hexahydro-3,4′-biquinoline-3′-carbonitrile derivatives demonstrated their efficacy against both gram-positive and gram-negative bacterial species as well as fungal pathogens, underlining the compound's utility in developing new antimicrobial agents (Shah & Raj, 2015).
Platelet Aggregation Inhibitors
Research into the cardiovascular applications of this compound derivatives has revealed their potential as platelet aggregation inhibitors. These compounds have been tested for their ability to inhibit platelet aggregation, showcasing a selective inhibitory activity that could be beneficial in developing treatments for cardiovascular diseases (Iyobe et al., 2001).
Fluorophore Development
The compound's derivatives have been utilized in developing fluorophores for biological imaging applications. For instance, the conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline under hypoxic conditions demonstrates the potential of using these compounds in designing sensitive probes for imaging and detecting hypoxic cells in tumor models (Rajapakse et al., 2013).
Propriétés
IUPAC Name |
6-amino-8-fluoro-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O/c10-7-4-6(11)3-5-1-2-8(13)12-9(5)7/h3-4H,1-2,11H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANTZUNFLOYHAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2583210.png)
![2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N,6-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2583211.png)
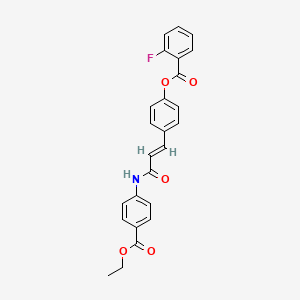
![(1R)-1-[4-(2-Fluoroethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2583215.png)

![N-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide](/img/structure/B2583218.png)
